Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate
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Overview
Description
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is a synthetic organic compound belonging to the indoline family This compound is characterized by the presence of a fluorine atom at the 7th position, two oxo groups at the 2nd and 3rd positions, and a carboxylate group at the 6th position on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate typically involves the reaction of 7-fluoroindoline-2,3-dione with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo groups facilitate interactions with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-fluoro-2-oxoindoline-6-carboxylate
- Methyl 7-chloro-2,3-dioxoindoline-6-carboxylate
- Methyl 7-bromo-2,3-dioxoindoline-6-carboxylate
Uniqueness
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H6FNO4 |
---|---|
Molecular Weight |
223.16 g/mol |
IUPAC Name |
methyl 7-fluoro-2,3-dioxo-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H6FNO4/c1-16-10(15)4-2-3-5-7(6(4)11)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14) |
InChI Key |
NVOUTSYDWPVIMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
Origin of Product |
United States |
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